![molecular formula C14H17ClN2O B2704104 N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide CAS No. 2191110-67-3](/img/structure/B2704104.png)
N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a derivative of the synthetic opioid analgesic fentanyl and is classified as a mu-opioid receptor agonist.
科学的研究の応用
CPP has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. CPP has been shown to have a high affinity for the mu-opioid receptor and can effectively reduce pain in animal models. Additionally, CPP has been investigated for its potential use in the treatment of addiction, depression, and anxiety.
作用機序
CPP exerts its effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of a signaling pathway that leads to the inhibition of pain transmission and the release of dopamine, a neurotransmitter associated with pleasure and reward.
Biochemical and Physiological Effects:
CPP has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. Additionally, CPP has been shown to have a high potential for abuse and dependence, similar to other opioid drugs.
実験室実験の利点と制限
CPP has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, CPP also has several limitations, including its potential for abuse and dependence and the need for careful dosing and monitoring in animal models.
将来の方向性
There are several potential future directions for research on CPP, including its use in the development of novel pain medications, its potential for use in the treatment of addiction and mental health disorders, and its potential as a tool for studying the mu-opioid receptor and its signaling pathways. Additionally, further research is needed to fully understand the potential risks and benefits of CPP and to develop safe and effective dosing protocols.
合成法
CPP is synthesized through a multistep process that involves the reaction of 3-chlorobenzoyl chloride with N-methylpyrrolidine followed by the addition of propargylamine. The resulting product is then subjected to a reduction reaction using palladium on carbon and hydrogen gas to yield CPP.
特性
IUPAC Name |
N-[[1-(2-chlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-2-14(18)16-9-11-7-8-17(10-11)13-6-4-3-5-12(13)15/h2-6,11H,1,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGZIGIDGBSUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2704021.png)
![6-(4-Chlorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2704022.png)

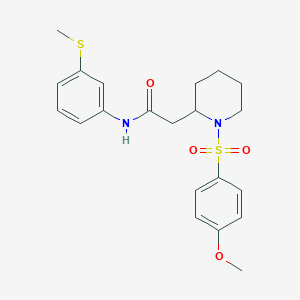
![[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2704026.png)
![2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2704030.png)

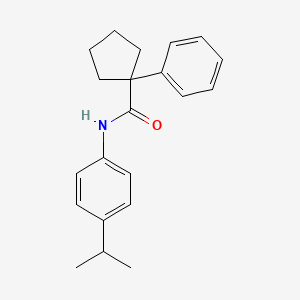

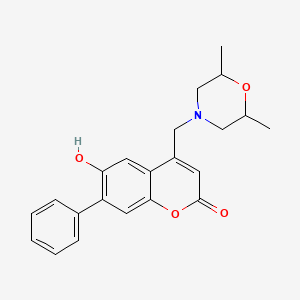
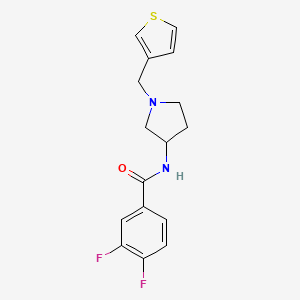
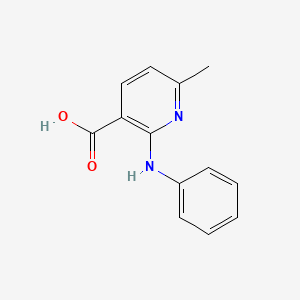
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2704042.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2704043.png)